molecular formula C18H22O B10762684 Enzacamene CAS No. 1782069-81-1

Enzacamene

Cat. No.: B10762684
CAS No.: 1782069-81-1
M. Wt: 254.4 g/mol
InChI Key: HEOCBCNFKCOKBX-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enzacamene (4-Methylbenzylidene camphor, 4-MBC; CAS 36861-47-9) is a synthetic organic UVB filter widely used in sunscreens and cosmetics due to its ability to absorb ultraviolet radiation in the 290–320 nm range . It belongs to the camphor derivative family, characterized by a benzylidene group attached to a camphor backbone. While this compound is photostable under certain formulations, studies indicate partial decomposition under prolonged sunlight exposure, necessitating stabilization strategies such as cyclodextrin inclusion complexes . Its primary metabolites, 3-(4-carboxybenzylidene)-6-hydroxycamphor and 3-(4-carboxybenzylidene) camphor, are detectable in urine after dermal application, highlighting systemic absorption . Regulatory agencies, including the FDA, have proposed safety evaluations for its use in consumer products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enzacamene is synthesized through the reaction of camphor and p-methyl aniline in the presence of a strong acid catalyst. This process produces a mixture of cis and trans isomers, with the cis isomer being the more effective ultraviolet filter . The reaction conditions typically involve maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves sophisticated processes to ensure high purity and yield. The reaction mixture is subjected to chromatographic techniques to separate and purify the desired isomer. The final product is then crystallized and dried under vacuum to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions: Enzacamene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohol derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products:

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted camphor derivatives.

Scientific Research Applications

Cosmetic Formulations

Enzacamene is widely utilized in sunscreen formulations due to its ability to provide skin protection against UV radiation. It is commonly included at concentrations around 10% in topical applications .

Endocrine Disruption Studies

Numerous studies have investigated the potential endocrine-disrupting effects of this compound:

  • Animal Studies : In prepubertal male rats, exposure to this compound resulted in decreased testicular weight and altered levels of luteinizing hormone (LH) and gonadotropin-releasing hormone (GnRH). This suggests that high concentrations during critical developmental periods may inhibit testicular function .
  • Zebrafish Models : Exposure during early development stages has been associated with muscular and neuronal defects, indicating potential risks for vertebrate development .

Toxicological Assessments

Research has highlighted the neurotoxic potential of this compound when absorbed through the skin:

  • Cellular Studies : In vitro studies on neuroblastoma cells indicated that this compound can increase lactate dehydrogenase release and reduce cellular metabolic activity, raising concerns about its safety profile in cosmetic products .

Regulatory Status

The regulatory status of this compound varies globally:

  • Canada : Approved for use by Health Canada.
  • United States : Not approved by the Food and Drug Administration (FDA).
  • Europe : Under review due to concerns regarding its endocrine-disrupting potential and overall safety .

Comprehensive Data Table

Application AreaDescriptionRegulatory Status
Sunscreen FormulationsUV-B filter providing SPF protection in cosmeticsApproved in Canada
Endocrine DisruptionPotential estrogen-like effects observed in animal studiesNot approved in the US
NeurotoxicityIndications of neurotoxic effects on neural cellsUnder investigation

Case Study 1: Estrogenic Effects in Rats

A study involving prepubertal male rats demonstrated significant hormonal changes following exposure to this compound during critical developmental windows. The findings indicated a decrease in testicular weight and altered hormone levels, suggesting a disruption in normal endocrine function .

Case Study 2: Developmental Defects in Zebrafish

Research on zebrafish embryos exposed to this compound revealed significant muscular and neuronal defects, including reduced acetylcholinesterase activity and disorganized muscle fiber patterns. These findings highlight the potential developmental risks associated with this compound .

Comparison with Similar Compounds

Structural and Functional Analogues

Octocrylene

  • Structure: Octocrylene is a cyanoacrylate derivative with a conjugated system.
  • UV Absorption : Covers UVB (280–320 nm) and partial UVA (320–350 nm), offering broader protection than Enzacamene .
  • SPF Efficacy : A 10% formulation achieves an SPF of ~12 in vitro, lower than this compound’s 14.69 ± 2.25 at 12.5% .
  • Environmental Impact : Less bioaccumulative than this compound but exhibits moderate aquatic toxicity .

Oxybenzone (Benzophenone-3)

  • Structure: A benzophenone derivative with hydroxyl and methoxy substituents.
  • UV Absorption : Broad-spectrum (UVB-UVA II, 270–350 nm).
  • Metabolism: Rapidly metabolized to 2,4-dihydroxybenzophenone (DHB) and 2,2'-dihydroxy-4-methoxybenzophenone (DHMB), with higher systemic absorption than this compound .

Avobenzone

  • Structure : A dibenzoylmethane derivative.
  • UV Absorption : Primarily UVA (310–400 nm), often combined with UVB filters like this compound for full-spectrum protection.
  • Photostability : Requires stabilizers (e.g., octocrylene) to prevent degradation, unlike this compound, which is partially stabilized by cyclodextrins .

Table 1: Comparative Analysis of UV Filters

Compound UV Range (nm) SPF (In Vitro, 10–12.5%) Photostability Key Metabolites Environmental Detection
This compound 290–320 14.69 ± 2.25 Moderate* Carboxybenzylidene derivatives Blubber (marine mammals)
Octocrylene 280–350 ~12 High None reported Aquatic systems
Oxybenzone 270–350 ~10 Moderate DHB, DHMB Coral reefs
Avobenzone 310–400 N/A (UVA-specific) Low* None reported Rare

*Photostability enhanced with stabilizers (e.g., cyclodextrins for this compound ; octocrylene for Avobenzone).

Environmental and Regulatory Considerations

  • Bioaccumulation : this compound and Oxybenzone are prevalent in marine ecosystems, but this compound’s bioaccumulation in top predators (e.g., orcas) is more documented .
  • Regulatory Status : The FDA has issued proposed orders for this compound, while Oxybenzone faces restrictions in regions like Hawaii and Palau due to coral toxicity .

Biological Activity

Enzacamene, also known as 4-methylbenzylidene camphor (4-MBC), is a widely used organic chemical compound primarily found in sunscreen formulations due to its ability to absorb UV-B radiation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, potential endocrine-disrupting effects, and relevant case studies.

This compound is classified as a small molecule with the chemical formula C18H22O and a molecular weight of 270.37 g/mol. It acts as a UV filter by absorbing UV-B rays, thus providing protection against skin damage caused by sun exposure. The compound is believed to exert estrogen-like activities , which may influence various biological processes.

Mechanism of Action:

  • This compound binds to estrogen receptors (ER) with low to moderate affinity, suggesting a non-classical pathway of estrogen signaling that does not rely on direct gene regulation by nuclear ERs .
  • In vitro studies have shown that at higher concentrations (10–100 μmol/L), this compound can induce ER gene expression in Xenopus hepatocytes, although it does not activate estrogen-dependent gene transcription in yeast cells .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates significant systemic absorption following topical application. A study assessing the absorption of various sunscreen agents demonstrated the following pharmacokinetic parameters for this compound:

ParameterThis compound
Volume of Distribution (V/F)33,750 L
Clearance (CL/F) (L/hour)5,875 L/h
Absorption Constant (Ka) (hour1^{-1})0.053
Half-Life (T1/21/2) (hours)3.98
Time to Maximum Concentration (T max) (hours)9.85

These findings indicate that this compound has a relatively long half-life and significant volume of distribution, which raises concerns regarding its potential accumulation in the body following repeated applications .

Endocrine Disruption Potential

Research has indicated that this compound may act as an endocrine disruptor. Studies involving prepubertal male rats exposed to this compound during critical developmental periods revealed:

  • Reduced testicular weight and altered hormone levels such as decreased luteinizing hormone (LH) and gonadotropin-releasing hormone (GnRH) during prepubertal stages.
  • Conversely, an increase in LH and GnRH levels was observed during peripubertal stages, suggesting a complex interaction with the reproductive hormonal axis .

In zebrafish embryos, exposure to this compound resulted in muscular and neuronal defects, including disorganized muscle fiber patterns and impaired motor neuron innervation, indicating potential developmental toxicity .

Case Studies and Research Findings

A notable case study examined systemic exposure to sunscreen ingredients, including this compound. The findings highlighted:

  • Daily absorption estimates for this compound ranged from 0.4 to 100 mg for men applying approximately 40 g of sunscreen containing 10% this compound .
  • The systemic absorption rates raise concerns for long-term exposure and necessitate further risk assessments regarding its safety profile.

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly employed to assess Enzacamene’s photostability in topical formulations?

  • Methodological Answer : Photostability testing typically follows ICH Q1B guidelines, using controlled UV/visible light exposure (e.g., xenon arc lamps) to simulate sunlight. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is used to quantify degradation products and confirm structural integrity. Experimental controls should include dark storage conditions and validated calibration curves to ensure reproducibility .

Q. How can researchers design in vitro assays to evaluate this compound’s efficacy as a UV filter?

  • Methodological Answer : Use spectrophotometric methods (e.g., UV transmittance assays) with synthetic skin models or quartz plates to measure sun protection factor (SPF) and critical wavelength. Ensure consistency in substrate thickness and application volume. Comparative studies with benchmark UV filters (e.g., avobenzone) are critical for contextualizing efficacy data .

Q. What are the key considerations for selecting appropriate solvents in this compound solubility studies?

  • Methodological Answer : Prioritize solvents with low toxicity profiles (e.g., ethanol, propylene glycol) and polarity matching this compound’s logP value. Use shake-flask or dynamic light scattering (DLS) methods to determine solubility limits. Validate results with triplicate measurements and account for temperature fluctuations during testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported metabolic pathways across in vivo and in vitro models?

  • Methodological Answer : Apply comparative metabolomics using LC-MS/MS to identify species-specific cytochrome P450 isoforms involved in metabolism. Cross-validate findings with human liver microsomes and recombinant enzyme assays. Statistical tools like principal component analysis (PCA) can highlight interspecies variability .

Q. What strategies are effective for isolating this compound’s degradation byproducts in complex matrices like sunscreen emulsions?

  • Methodological Answer : Use preparative HPLC with fraction collection, followed by nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Accelerated stability studies (40°C/75% RH) can simulate long-term degradation. Matrix-matched calibration standards minimize interference from emulsifiers .

Q. How should researchers design a longitudinal study to assess this compound’s bioaccumulation potential in aquatic ecosystems?

  • Methodological Answer : Employ mesocosm setups with controlled dosing and LC-MS/MS for trace-level quantification. Monitor biomarker responses (e.g., vitellogenin in fish) to assess endocrine disruption. Use probabilistic modeling to predict environmental fate, incorporating variables like water solubility and sediment adsorption coefficients .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound cytotoxicity assays?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate IC50 values with 95% confidence intervals via bootstrapping. Confounding factors (e.g., solvent cytotoxicity) must be subtracted using blank controls. Sensitivity analyses validate robustness against outliers .

Q. How can meta-analyses reconcile conflicting reports on this compound’s estrogenic activity?

  • Methodological Answer : Apply PRISMA guidelines to systematically extract data from peer-reviewed studies. Stratify results by assay type (e.g., ERα binding vs. transcriptional activation). Weight studies by sample size and methodological rigor. Forest plots with heterogeneity indices (I²) quantify variability .

Q. Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound’s dermal absorption studies using ex vivo human skin?

  • Methodological Answer : Standardize skin source (e.g., abdominal region), storage conditions (−80°C), and hydration levels. Use Franz diffusion cells with receptor fluid (e.g., PBS-ethanol) analyzed via LC-MS. Report permeability coefficients (Kp) with inter-donor variability .

Q. How can researchers address ethical challenges in human trials evaluating this compound’s phototoxicity?

  • Methodological Answer : Adhere to Declaration of Helsinki principles with informed consent and IRB approval. Use minimal erythema dose (MED) protocols on small skin areas. Include placebo-controlled, double-blinded designs and predefine stopping criteria for adverse reactions .

Properties

IUPAC Name

(3E)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-14-15-9-10-18(4,16(14)19)17(15,2)3/h5-8,11,15H,9-10H2,1-4H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOCBCNFKCOKBX-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C3CCC(C2=O)(C3(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C3CCC(C2=O)(C3(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201348972
Record name (E)-Enzacamene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Poorly soluble
Details European Commission SCCP: Opinion on 4-methylbenzylidene camphor (4-MBC)
Record name Enzacamene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

36861-47-9, 1782069-81-1
Record name Enzacamene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(4-methylphenyl)methylene]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-Enzacamene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

66-69
Details European Commission SCCP: Opinion on 4-methylbenzylidene camphor (4-MBC)
Record name Enzacamene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.